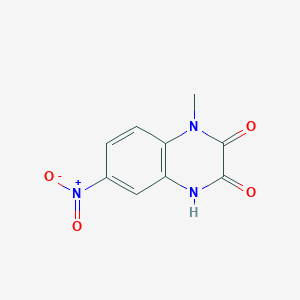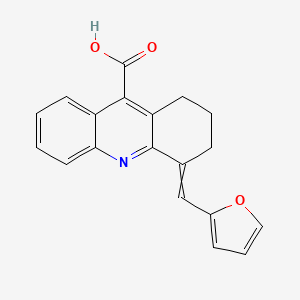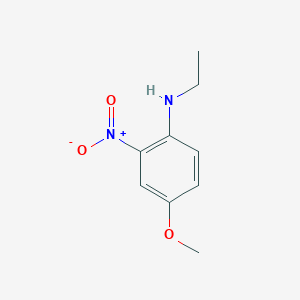
2-Amino-6-Methoxy-3-Nitropyridin
Übersicht
Beschreibung
2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative . It has an empirical formula of C6H7N3O3 and a molecular weight of 169.14 . It is a light yellow to yellow powder .
Synthesis Analysis
The conformational analysis of 2-amino-6-methoxy-3-nitropyridine has been carried out using density functional theory calculations . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The vibrational spectra of the molecule have been simulated theoretically and compared experimentally, and the vibrational frequencies are assigned on the basis of potential energy distribution calculations . The molecule has 19 atoms and 51 normal modes of vibrations .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 338.5±37.0 °C, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a water solubility of 2.25 mg/ml .Wissenschaftliche Forschungsanwendungen
Schwingungsspektroskopie
2-Amino-6-Methoxy-3-Nitropyridin (AMNP) wurde mit Hilfe der Schwingungsspektroskopie untersucht. Diese Technik beinhaltet die Analyse der Schwingungsspektren des Moleküls, die theoretisch simuliert und experimentell verglichen werden. Die Schwingungsfrequenzen sind entscheidend für das Verständnis der molekularen Struktur und werden auf der Grundlage von Potentialenergieverteilungsberechnungen zugeordnet .
Entwicklung Nichtlinearer Optischer Materialien
AMNP zeigt eine beträchtliche nichtlineare optische (NLO) Aktivität, wie Berechnungen der Hyperpolarisierbarkeit erster Ordnung belegen. Diese Eigenschaft deutet darauf hin, dass AMNP bei der Entwicklung neuer optischer Materialien eingesetzt werden kann, die in optischen Geräten wie Schaltern, Modulatoren und Datenspeichersystemen unerlässlich sind .
Analyse der Elektronischen Eigenschaften
Die elektronischen Eigenschaften von AMNP wurden aus theoretischen Studien des ultravioletten-sichtbaren Spektrums abgeleitet. Diese Eigenschaften werden experimentell validiert und liefern Einblicke in das Verhalten des Moleküls in verschiedenen elektronischen Anwendungen .
Ladungstransferstudien
Die Analyse der natürlichen Bindungsorbitale und der Mulliken-Atomladungsverteilung von AMNP bestätigt intramolekulare Ladungstransfers und -wechselwirkungen. Das Verständnis dieser Ladungstransfers ist entscheidend für die Entwicklung pharmazeutischer Verbindungen, da diese häufig ähnliche intramolekulare Merkmale aufweisen .
Untersuchung der Molekülstruktur
Dichtefunktionaltheorie (DFT)-Berechnungen wurden verwendet, um die konformationelle Analyse von AMNP durchzuführen. Diese Analyse hilft, die Stabilität und Reaktivität des Moleküls zu verstehen, was in verschiedenen Anwendungen der chemischen Synthese von grundlegender Bedeutung ist .
Biomedizinische Anwendungen
Aufgrund des Vorhandenseins von intramolekularen Wechselwirkungen und damit verbundenen Ladungstransfers wird AMNP auf seine potenziellen biomedizinischen Anwendungen untersucht. Die molekularen Merkmale von AMNP sind in pharmazeutischen Verbindungen üblich, was zu neuen Medikamentenentwicklungen führen könnte .
Pharmazeutische Synthese
AMNP wird als Vorläufer bei der Synthese verschiedener Pharmazeutika verwendet. Seine strukturellen Eigenschaften machen es zu einem wertvollen Zwischenprodukt bei der Herstellung von Medikamenten mit spezifischen gewünschten Wirkungen .
Entwicklung Agrochemischer Verbindungen
Der Pyridinring von AMNP und seinen Derivaten weist antimikrobielle, antifungale, antibakterielle und Antitumor-Eigenschaften auf. Diese Eigenschaften machen es zu einer wichtigen Verbindung bei der Entwicklung von Agrochemikalien zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten .
Wirkmechanismus
Target of Action
It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .
Mode of Action
The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .
Biochemical Pathways
The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .
Pharmacokinetics
The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.
Result of Action
The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJILYVRVOTMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397331 | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73896-36-3 | |
| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?
A: The research highlights an efficient one-pot synthesis method for 2-Amino-6-methoxy-3-nitropyridine starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []
Q2: What spectroscopic techniques were employed to characterize the synthesized 2-Amino-6-methoxy-3-nitropyridine?
A: The synthesized 2-Amino-6-methoxy-3-nitropyridine was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.
Q3: Are there any computational studies investigating 2-Amino-6-methoxy-3-nitropyridine?
A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of 2-Amino-6-methoxy-3-nitropyridine. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.
Q4: What are the potential applications of 2-Amino-6-methoxy-3-nitropyridine based on its chemical structure?
A: While the provided research focuses on the synthesis and characterization of 2-Amino-6-methoxy-3-nitropyridine, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)
